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Valine, N-[(3-methylphenyl)sulfonyl]-

Cat. No.: B13022983
M. Wt: 271.33 g/mol
InChI Key: BWWCEFJLVLTEJB-NSHDSACASA-N
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Description

Structural Context of the Valine Scaffold in Organic and Medicinal Chemistry

Valine is an α-amino acid that is essential for human health, meaning it cannot be synthesized by the body and must be obtained through diet. wikipedia.orgresearchgate.net Structurally, it is a non-polar, aliphatic amino acid distinguished by an isopropyl side chain. wikipedia.org This branched-chain amino acid (BCAA) is integral to the biosynthesis of proteins and plays a crucial role in promoting body growth, repairing tissues, regulating blood sugar, and providing necessary energy. chemicalbook.com

In the realm of medicinal chemistry, the valine scaffold is a valuable building block. Its specific stereochemistry and hydrophobic side chain can be exploited to achieve targeted interactions with biological macromolecules, such as enzymes and receptors. The unnatural form, D-valine, is also utilized in the synthesis of complex pharmaceuticals. Derivatives of L-valine are frequently incorporated into the design of new drug candidates, with applications in the development of antibacterial, antiviral, and anticancer agents. The metabolic pathways of valine are well-studied, and its role extends to immune function and the self-renewal of hematopoietic stem cells. wikipedia.orgnih.gov

Significance of the Sulfonamide Moiety in Modulating Biological Activity

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern drug discovery and has been a key component in a multitude of therapeutic agents since the advent of sulfa drugs, the first broadly effective systemic antibacterials. nih.govresearchgate.net The versatility of the sulfonamide moiety stems from its ability to mimic or replace other functional groups, such as the carboxylic acid group, and its relative stability in metabolic processes. nih.gov

Sulfonamides exhibit a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-carbonic anhydrase, diuretic, and hypoglycemic effects. nih.gov Their mechanism of action is often tied to the inhibition of specific enzymes. For instance, antibacterial sulfonamides act by inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov In cancer research, sulfonamide derivatives have been shown to inhibit tumor growth through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and induction of cell cycle arrest. nih.gov The ability to readily modify the substituents on the sulfonamide nitrogen and the aryl ring allows for the fine-tuning of a compound's physicochemical properties and biological activity.

Overview of Research Trajectories for Valine, N-[(3-methylphenyl)sulfonyl]- Analogues

While dedicated studies on Valine, N-[(3-methylphenyl)sulfonyl]- are scarce, the research trajectories for its close analogues, such as N-arylsulfonylated amino acids, are well-established and provide a clear indication of its potential areas of investigation. These research avenues primarily focus on anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Research: N-sulfonylated amino acid derivatives are a significant area of exploration for novel anticancer agents. nih.govnih.gov For example, studies on isoleucine sulfonamide analogues have demonstrated cytotoxic activity against various cancer cell lines. The substitution pattern on the aryl sulfonamide ring and the nature of the amino acid are critical for determining the potency and selectivity of these compounds. The proposed mechanisms for their antitumor action are diverse and include the inhibition of enzymes vital for cancer cell proliferation, such as carbonic anhydrases and protein kinases. nih.gov

Table 1: Cytotoxic Activity of Isoleucine Sulfonamide Analogues This table presents the cytotoxic activity of selected N-arylsulfonyl isoleucine derivatives against different human cancer cell lines, illustrating the potential of this class of compounds as anticancer agents. tandfonline.com

CompoundCancer Cell LineActivity
N-(1-isobutyl-2-oxo-2-anilinoethyl) p-toluene sulfonamideMCF-7 (Breast)Active
N-(1-isobutyl-2-oxo-2-anilinoethyl) p-toluene sulfonamideA549 (Lung)Active
N-(1-isobutyl-2-oxo-2-p-chloroanilino ethyl) benzene (B151609) sulfonamidePC-3 (Prostate)Active

Antimicrobial Research: The historical success of sulfonamides as antibacterial agents continues to inspire the development of new antimicrobial compounds. N-sulfonylated amino acids and their derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. nih.govresearchgate.net Research has shown that modifying the structure of these compounds can lead to potent activity, even against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The lipophilicity and electronic effects of the substituents on the arylsulfonyl group play a crucial role in their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Sulfonylurea Derivatives This table showcases the Minimum Inhibitory Concentration (MIC) values of novel sulfonylurea derivatives against various bacterial strains, highlighting their potential as effective antibacterial agents. researchgate.net

CompoundBacterial StrainMIC (μg/mL)
9iMRSA (Chaoyang clinical isolates)0.78-1.56
9iS. aureus (ATCC 6538)0.78-1.56
9qMRSA (Chaoyang clinical isolates)0.78-1.56
9qS. aureus (ATCC 6538)0.78-1.56

Enzyme Inhibition Research: N-arylsulfonyl amino acid derivatives have been investigated as inhibitors of various enzymes implicated in disease. For instance, N-arylsulfonyl histamine (B1213489) derivatives have been identified as potent and selective inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting a potential therapeutic application in diabetes management. nih.gov Furthermore, this class of compounds has been explored as inhibitors of matrix metalloproteinases (MMPs) and serine proteases, which are involved in processes like cancer metastasis and blood coagulation. google.com The specific amino acid and the arylsulfonyl group are key determinants of the inhibitory potency and selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO4S B13022983 Valine, N-[(3-methylphenyl)sulfonyl]-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

(2S)-3-methyl-2-[(3-methylphenyl)sulfonylamino]butanoic acid

InChI

InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-5-9(3)7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m0/s1

InChI Key

BWWCEFJLVLTEJB-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Structural Elucidation and Physicochemical Characterization of Valine, N 3 Methylphenyl Sulfonyl Compounds

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are essential for confirming the molecular structure of Valine, N-[(3-methylphenyl)sulfonyl]-. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Valine, N-[(3-methylphenyl)sulfonyl]-, ¹H and ¹³C NMR spectra provide definitive proof of its structure by identifying the chemical environments of each proton and carbon atom.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show distinct signals corresponding to the valine and the 3-methylphenylsulfonyl moieties. The valine portion would feature signals for the alpha-proton (α-CH), the beta-proton (β-CH), and the diastereotopic methyl protons (γ-CH₃). The 3-methylphenyl group will exhibit signals in the aromatic region, characteristic of its substitution pattern, along with a singlet for the methyl group protons. The sulfonamide N-H proton will also be visible, its chemical shift often influenced by solvent and concentration. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) would be used to establish the connectivity between the α-CH and β-CH protons of the valine residue. spectralservice.denih.gov

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data, providing a signal for each unique carbon atom. spectralservice.de Key signals include the carboxylic acid carbonyl carbon, the α- and β-carbons of the valine backbone, and the two non-equivalent methyl carbons. For the aromatic portion, four distinct signals are expected for the carbons of the phenyl ring, in addition to the signal for the aryl methyl carbon. In studies of similar N-acylated L-valine derivatives, the α-carbon (C-4) signal appears around 58 ppm, while the methine carbon of the isopropyl group appears near 30 ppm, with the non-equivalent methyl carbons appearing at approximately 18-19 ppm. mdpi.com

Expected NMR Chemical Shifts: While specific experimental data for the title compound is not widely published, expected chemical shifts can be predicted based on analogous structures.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carboxyl (COOH)10-12~175
Sulfonamide (NH)8-9-
Aromatic (Ar-H)7.2-7.8125-140
Alpha-CH (Valine)~4.0~60
Beta-CH (Valine)~2.2~30
Gamma-CH₃ (Valine)0.8-1.0 (two doublets)18-20
Aryl-CH₃~2.4 (singlet)~21

Note: These are predicted values based on analogous compounds and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively establish the molecular formula.

For Valine, N-[(3-methylphenyl)sulfonyl]-, with a molecular formula of C₁₂H₁₇NO₄S, the expected monoisotopic mass is approximately 271.0878. The mass spectrum would show a prominent molecular ion peak ([M]+) or, more commonly in electrospray ionization (ESI), protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions.

Common fragmentation patterns for N-sulfonylated amino acids involve cleavage of the sulfonamide bond and fragmentation of the amino acid side chain. researchgate.net Key fragments for the title compound would include the loss of the carboxyl group, the isopropyl group, and the formation of ions corresponding to the 3-methylphenylsulfonyl moiety. Analysis of N-terminal valine adducts in other studies has demonstrated the utility of LC/MS/MS for identifying and quantifying such modified amino acids. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. For Valine, N-[(3-methylphenyl)sulfonyl]-, the IR spectrum would display several key absorption bands. A broad band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. mdpi.com Other significant peaks include the N-H stretch of the sulfonamide group (around 3200-3300 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively), and the strong C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹). mdpi.comresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in Valine, N-[(3-methylphenyl)sulfonyl]- is the 3-methylphenyl group. This aromatic ring is expected to produce absorption bands in the UV region, typically around 220 nm and 260-270 nm. uitm.edu.mymdpi.com The exact position and intensity of these bands can be influenced by the solvent and the electronic effects of the sulfonyl and methyl substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including its stereochemistry, conformation, and intermolecular interactions.

While the crystal structure for Valine, N-[(3-methylphenyl)sulfonyl]- has not been specifically reported in the searched literature, data from closely related compounds provide valuable insights into the expected solid-state conformation. For instance, the crystal structure of N-(p-toluenesulfonyl)-L-valine, the 4-methyl isomer, has been determined. nih.govresearchgate.net Similarly, the structure of (2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid, which also contains the L-valine moiety, has been reported. nih.govresearchgate.net

In these related structures, a common feature is the formation of hydrogen-bonded dimers or chains. The carboxylic acid groups often form a catemer C(4) motif, which is a chain of molecules linked by O-H···O hydrogen bonds. nih.govresearchgate.net Additionally, the sulfonamide N-H group typically participates in hydrogen bonding, often with a carboxylic acid oxygen atom, further stabilizing the crystal packing. nih.govresearchgate.net The analysis of N-(3-methylphenyl)methanesulfonamide also shows molecules linked into chains via N—H⋯O hydrogen bonds. nih.gov

Crystallographic Data for Analogous Compounds:

Compound Crystal System Space Group Cell Parameters Key Interactions
(2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid researchgate.netOrthorhombicP2₁2₁2₁a= 5.5006 Å, b= 13.7638 Å, c= 20.2148 ÅO-H···O, N-H···O, C-H···O hydrogen bonds; R²₂(8) and R³₃(11) ring motifs
N(1)-(4-toluenesulfonyl)-N(1)-(9-anthracenemethyl)triamines nih.gov---X-ray crystallography used for structural confirmation.

Chromatographic Methods for Purity Assessment (e.g., HPLC, RP-HPLC, TLC)

Chromatographic techniques are fundamental for assessing the purity of synthesized compounds like Valine, N-[(3-methylphenyl)sulfonyl]-.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of N-protected amino acids. mdpi.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid. The purity of the compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For novel synthesized N-acyl-L-valine derivatives, purities are typically verified by RP-HPLC. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of a reaction and assessing the purity of the final product. A suitable solvent system (mobile phase) is chosen to achieve good separation between the product, starting materials, and any byproducts on a silica (B1680970) gel plate (stationary phase). The spots are visualized under UV light or by staining with a reagent like potassium permanganate (B83412) or ninhydrin (B49086) (though the latter is less effective for N-protected amino acids). The purity of synthesized ligands and their metal complexes is often initially checked by TLC. proquest.com In many synthetic preparations of related compounds, a purity of >95% is reported.

Molecular Interactions and Biochemical Activities of Valine, N 3 Methylphenyl Sulfonyl Analogues

Enzyme Inhibition Potentials

The introduction of an arylsulfonyl group to the valine scaffold can confer specific inhibitory properties against various enzymes. This is often attributed to the ability of the sulfonamide moiety to act as a transition-state analogue or to engage in key interactions within the enzyme's active site.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibitory potency of related compounds, such as xanthone (B1684191) derivatives, highlights the importance of specific structural features for AChE and BChE inhibition. The removal or modification of certain functional groups can dramatically alter inhibitory activity and selectivity. nih.gov For any N-arylsulfonyl valine analogue to be an effective cholinesterase inhibitor, its specific substituents on the aryl ring and the stereochemistry of the valine residue would likely play a critical role in its binding affinity and selectivity for AChE over BChE, or vice versa.

Glycosidase Inhibition (e.g., α-Glucosidase)

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While specific studies on Valine, N-[(3-methylphenyl)sulfonyl]- as an α-glucosidase inhibitor are limited, research on related arylsulfonyl derivatives suggests potential for this class of compounds. A study on N-arylbenzenesulfonyl histamine (B1213489) derivatives revealed that several di-arylsulfonyl compounds exhibited micromolar inhibition of α-glucosidase. utexas.edu Notably, Nα,Nτ-di-4-trifluorobenzenesulfonyl histamine was identified as a reversible and competitive inhibitor with a Ki value of 11.6 μM and demonstrated selectivity over β-glucosidase and α-amylase. utexas.edunih.gov

Furthermore, cyclic sulfonamides with an N-arylacetamide group have also been identified as potent α-glucosidase inhibitors, with some derivatives showing IC50 values in the range of 25.88–46.25 μM, which is more potent than the standard drug acarbose. nih.gov Kinetic studies of one such potent inhibitor revealed a non-competitive mechanism. nih.gov These findings suggest that the arylsulfonyl moiety can be a key pharmacophore for α-glucosidase inhibition. The inhibitory potential of Valine, N-[(3-methylphenyl)sulfonyl]- would likely depend on the specific interactions its 3-methylphenylsulfonyl group can form within the active site of the enzyme.

Compound ClassEnzymeInhibition DataMechanismReference
Nα,Nτ-di-arylsulfonyl histamineα-GlucosidaseKi = 11.6 μMCompetitive utexas.edunih.gov
Cyclic sulfonamides with N-arylacetamideα-GlucosidaseIC50 = 25.88–46.25 μMNon-competitive nih.gov

Protease Inhibition (e.g., Trypsin, Serine Proteases)

Serine proteases are a large family of enzymes involved in numerous physiological processes, making them important therapeutic targets. ekb.egmdpi.com The N-sulfonylated amino acid scaffold has been explored for the development of serine protease inhibitors. For example, the synthesis of N-alpha-(arylsulfonyl)-4-amidino-phenylalanyl-prolines has been investigated for their inhibitory activity against serine proteases like thrombin and trypsin. nih.gov These studies indicate that the nature of the amino acid and the substituents on the arylsulfonyl group are critical for potency and selectivity. nih.gov

While direct kinetic data for the inhibition of trypsin by Valine, N-[(3-methylphenyl)sulfonyl]- is not available, the study of related compounds provides insights. For example, the kinetics of trypsin hydrolysis of substrates like N-acetyl-L-norvaline methyl ester have been studied in detail. nih.gov Additionally, the inhibition of trypsin by various compounds, including benzamidine (B55565) derivatives that bind to the substrate-binding site, is well-documented. researchgate.net The potential for a Valine, N-[(3-methylphenyl)sulfonyl]- analogue to inhibit trypsin or other serine proteases would depend on how the 3-methylphenylsulfonyl group orients within the enzyme's S1 pocket and other substrate-binding subsites.

Inhibition of Branched-Chain Amino Acid Synthesis Enzymes (e.g., Acetohydroxyacid Synthase)

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is the first and rate-limiting enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. nih.govnih.govnih.gov As this pathway is absent in animals, AHAS is an attractive target for the development of herbicides and antimicrobial agents. Valine itself acts as a feedback inhibitor of AHAS. nih.govresearchgate.net

Research has shown that the inhibitory potency of L-valine against Zea mays AHAS can be dramatically increased by converting it to its N-phthalyl anilide derivative, which is active at micromolar concentrations. nih.gov This suggests that modification of the N-terminus of valine can significantly enhance its interaction with the enzyme, possibly at or near the feedback control site. nih.gov Given that sulfonylurea compounds are a major class of AHAS inhibitors, it is plausible that N-sulfonylated valine derivatives, such as Valine, N-[(3-methylphenyl)sulfonyl]-, could also act as inhibitors of this enzyme. The sulfonylurea herbicides are known to block access to the active site of AHAS. nih.gov

CompoundEnzymeActivityReference
N-phthalyl-L-valine anilideZea mays Acetohydroxyacid synthase (AHAS)Active at 2 µM nih.gov
Chlorimuron ethyl (a sulfonylurea)Yeast Acetohydroxyacid synthase (AHAS)Ki = 3.3 nM nih.gov

Inhibition of Aspartate Biosynthetic Pathway Enzymes (e.g., ASADH)

The aspartate biosynthetic pathway is essential for the survival of bacteria, fungi, and plants as it leads to the synthesis of several essential amino acids, including lysine, threonine, and methionine. wikipedia.org A key enzyme in this pathway is aspartate-semialdehyde dehydrogenase (ASADH), which catalyzes the conversion of L-aspartate-4-semialdehyde. wikipedia.org Since this pathway is absent in humans, ASADH is considered a promising target for the development of novel antimicrobial agents. nih.govnih.govebi.ac.uk

While specific inhibitors of ASADH based on the Valine, N-[(3-methylphenyl)sulfonyl]- scaffold have not been reported in the reviewed literature, the general strategy of targeting this enzyme with small molecules is being actively pursued. Various classes of compounds, including vinyl sulfones, have been developed as covalent inactivators of ASADH from pathogenic fungi like Candida albicans. nih.gov The development of potent and selective inhibitors of ASADH is a key step towards validating it as a therapeutic target. The potential of a Valine, N-[(3-methylphenyl)sulfonyl]- analogue to inhibit ASADH would need to be experimentally determined, focusing on its ability to interact with the enzyme's active site or allosteric sites.

Kinase Modulation (e.g., p38 MAPK, BRAF)

Protein kinases play a central role in signal transduction pathways, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug discovery. nih.govmdpi.com The arylsulfonyl moiety is a feature found in some kinase inhibitors.

For instance, a series of 2-arylamino-3-(arylsulfonyl)quinoxalines were synthesized and found to be potent inhibitors of PI3Kα, a key enzyme in cell signaling. nih.gov One of the compounds from this series displayed an IC50 of 0.07 μM against PI3Kα. nih.gov In the context of p38 MAP kinase, a key regulator of inflammatory responses, various inhibitors have been developed, some of which are currently in clinical trials. nih.govnih.govmdpi.com Similarly, inhibitors of the BRAF kinase, which is frequently mutated in cancers like melanoma, have been a major breakthrough in targeted cancer therapy. nih.govnih.gov While there is no direct evidence of Valine, N-[(3-methylphenyl)sulfonyl]- inhibiting p38 MAPK or BRAF, the presence of the arylsulfonyl group suggests that analogues of this compound could potentially be designed to target the ATP-binding site of these or other kinases. The specific substitution pattern on the phenyl ring and the nature of the amino acid would be critical determinants of potency and selectivity.

Compound ClassKinase TargetActivityReference
2-Arylamino-3-(arylsulfonyl)quinoxalinesPI3KαIC50 = 0.07 µM (for compound 17) nih.gov
Purine-2,6-dione analoguesBRAFIC50 in single-digit µM range nih.gov
Pyrimidinylpyrazole derivativesVarious kinasesBroad-spectrum antiproliferative activity nih.gov

Antimicrobial Activity Spectrum

N-sulfonylated amino acid derivatives have demonstrated a range of antimicrobial activities, including antibacterial, antifungal, antituberculosis, and antiviral properties. The specific spectrum and efficacy are influenced by the nature of the amino acid, the substituent on the sulfonyl group, and other structural modifications.

Analogues of Valine, N-[(3-methylphenyl)sulfonyl]-, particularly those derived from the reaction of amino acids with p-toluenesulfonyl chloride, have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized sulfonamides exhibit marked activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). One study highlighted that a synthesized sulfonamide from an amino acid and p-toluenesulfonyl chloride showed significant efficacy against S. aureus, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL.

The structure of the amino acid and the substitution on the aromatic ring of the sulfonyl group play a crucial role in determining the antibacterial potency. For example, in a comparative study, α-toluenesulfonamides were found to be more active than their p-toluenesulfonamide (B41071) counterparts against E. coli and S. aureus. Specifically, 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide was highly potent against S. aureus with an MIC of 3.12 μg/mL. Furthermore, some N-arylsulfonylated C-homoaporphines have demonstrated antibacterial activity, with one derivative showing an IC50 value of 6.25 µg/mL against Bacillus subtilis. Thiazolidine-2,4-dione derivatives of valine, however, did not show inhibitory activity against the tested bacterial strains.

Below is a table summarizing the antibacterial efficacy of selected N-sulfonylated amino acid analogues.

Compound ClassBacterial StrainActivity MeasurementResultReference
N-tosylamino acid sulfonamideS. aureusMIC6.25 µg/mL
N-tosylamino acid sulfonamideE. coliMIC12.5 µg/mL
α-toluenesulfonamide derivativeS. aureusMIC3.12 µg/mL
α-toluenesulfonamide derivativeE. coliMIC12.5 µg/mL
N-arylsulfonylated C-homoaporphineB. subtilisIC506.25 µg/mL

N-sulfonyl amino acid amides have been identified as a class of compounds with significant fungicidal activity, particularly against oomycetes like Phytophthora infestans and Plasmopara viticola. The structural elements, including the amino acid side chain and the sulfonyl group, are critical for this activity. A lipophilic backbone on the amino acid is generally required for fungicidal effects.

In studies involving sulfonamides derived from amino acids and p-toluenesulfonyl chloride, the synthesized compounds demonstrated excellent antifungal activity against tested fungal strains. For example, N-arylsulfonylated C-homoaporphines showed promising antifungal activity against Macrophoma phaseolina and Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL, and against Trichoderma reesei with an MIC of 6.25 µg/mL. Thiazolidine-2,4-dione derivatives of certain amino acids, particularly those with halogen substituents, have also shown activity against Candida albicans.

The table below presents the antifungal efficacy of some N-sulfonylated amino acid analogues.

Compound ClassFungal StrainActivity MeasurementResultReference
N-sulfonyl amino acid amidesPhytophthora infestansBioassay80% activity
N-sulfonyl amino acid amidesPlasmopara viticolaBioassay80% activity
N-tosylamino acid sulfonamidesNot SpecifiedGeneral ScreeningExcellent activity
N-arylsulfonylated C-homoaporphinesMacrophoma phaseolinaMIC12.5 µg/mL
N-arylsulfonylated C-homoaporphinesTrichoderma reeseiMIC6.25 µg/mL
N-arylsulfonylated C-homoaporphinesAspergillus nigerMIC12.5 µg/mL
Thiazolidine-2,4-dione alaninate (B8444949) derivative (with chloro substituent)Candida albicansInhibition Zone18 mm

Several studies have explored amino acid derivatives as potential antitubercular agents. A study on N-acylhydrazone derivatives of amino acids revealed that some of these compounds exhibited significant in vitro activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 12.5 to 50 μg/mL. Although these are not direct N-sulfonylated analogues, this highlights the potential of modified amino acids in this therapeutic area.

More specifically, cysteine-based amino acid mimetics have been identified as a novel class of antitubercular agents, showing activity against M. tuberculosis in the low micromolar range. Additionally, certain tryptophan-containing cyclopeptides have shown antitubercular activity. While direct evidence for the antituberculosis activity of Valine, N-[(3-methylphenyl)sulfonyl]- is not available, the activity of other amino acid derivatives suggests that this class of compounds warrants further investigation.

Research into the antiviral properties of N-sulfonylated amino acid analogues is an emerging field. While direct studies on Valine, N-[(3-methylphenyl)sulfonyl]- are limited, related compounds have shown potential. For instance, sulfated polysaccharides have demonstrated the ability to inhibit the reverse transcriptase activity of HIV-1. Although structurally different, this indicates that the presence of a sulfate (B86663) or sulfonyl group can be a key feature for antiviral action.

Some studies have synthesized adamantane (B196018) derivatives incorporating amino acid residues and tested their activity against the influenza A virus. These findings suggest that amino acid derivatives can serve as a scaffold for the development of new antiviral agents. However, more specific research is needed to determine the antiviral spectrum of N-arylsulfonylated valine analogues.

Receptor Agonism and Antagonism

N-acylated amino acid derivatives have been investigated for their ability to interact with various receptors, demonstrating both agonistic and antagonistic properties.

Peroxisome proliferator-activated receptors (PPARs) are key regulators of lipid and glucose metabolism. While there is no direct evidence from the searched literature specifically identifying Valine, N-[(3-methylphenyl)sulfonyl]- or its close analogues as PPARγ or PPARα agonists, the broader class of N-acylated amino acids has been explored for various receptor interactions. For example, novel arylpiperazines with N-acylated amino acids have been synthesized and evaluated for their affinity for serotonin (B10506) receptors.

Research on PPAR agonists has identified other chemical structures, such as (R)-K-13675, a benzoxazole (B165842) derivative, as a PPARα agonist that inhibits the secretion of inflammatory markers. The development of matrix metalloproteinase inhibitors has also involved N-arylsulfonamido-d-valines, indicating that this structural motif is active in biological systems, though not specifically in the context of PPAR agonism. Further research is required to determine if N-[(3-methylphenyl)sulfonyl]valine analogues possess any activity at PPAR receptors.

DNA Interaction Mechanisms (e.g., Intercalation)

The interaction of small molecules with DNA is a critical area of research, particularly in the development of new therapeutic agents. For sulfonamide derivatives, which share the core sulfonyl group with Valine, N-[(3-methylphenyl)sulfonyl]-, studies have revealed definite interactions with DNA. These interactions are often a combination of intercalation and groove binding.

Research on novel sulfonamide derivatives has shown that these compounds can bind to DNA. nih.gov Experimental and theoretical analyses, including UV-visible spectroscopy, fluorescence studies, cyclic voltammetry, and molecular docking, have indicated that these molecules are effective DNA binders. nih.gov The binding is often characterized as a mixed mode, involving both intercalation between the DNA base pairs and binding within the minor or major grooves of the DNA helix. nih.gov

For instance, a study on 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives demonstrated that these compounds interact with DNA through a combination of intercalative and groove binding mechanisms. nih.gov The binding affinity and spontaneity of these interactions can be quantified through various parameters, as shown in the table below for a series of synthesized sulfonamide derivatives.

Table 1: DNA Binding Parameters for Selected Sulfonamide Derivatives

Compound Binding Constant (Kb) (M-1) Gibbs Free Energy (ΔG) (kJ mol-1) Binding Site Size (n)
YM-1 2.5 x 104 -25.08 >1
YM-2 1.8 x 104 -24.28 >1
YM-3 1.2 x 104 -23.27 >1

Data sourced from a study on novel sulfonamide derivatives, where YM-1, YM-2, and YM-3 are specific 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives. The binding site size (n) being greater than 1 is indicative of a mixed binding mode. nih.gov

The binding of these sulfonamide derivatives to DNA is a spontaneous process, as indicated by the negative Gibbs free energy values. nih.gov The size of the binding site further supports the mixed binding model, suggesting a complex interaction rather than a simple classical intercalation. nih.gov Although these data are for more complex sulfonamide structures, they provide a foundational understanding of how the sulfonamide moiety can contribute to DNA binding, a property that could potentially be exhibited by Valine, N-[(3-methylphenyl)sulfonyl]-.

Antioxidant Activity Assessment

Amino acids containing sulfur, such as cysteine and methionine, are known to possess antioxidant properties. This is attributed to the ability of the sulfur atom to be easily oxidized, thereby neutralizing reactive oxygen species (ROS). The sulfonyl group in Valine, N-[(3-methylphenyl)sulfonyl]- contains a sulfur atom, which could potentially contribute to its antioxidant capacity.

Studies on N-acyl-L-valine derivatives have included assessments of their antioxidant effects. For example, a series of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were evaluated for their antioxidant activity using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as the ferric reducing antioxidant power (FRAP) assay.

The results from these studies indicate that such derivatives can exhibit antioxidant activity, although the potency varies depending on the specific chemical structure. For instance, in one study, the synthesized N-acyl-L-valine derivatives showed modest to good antioxidant activity. The table below summarizes the ferric reducing power of some of these compounds.

Table 2: Ferric Reducing Power of Selected N-Acyl-L-valine Derivatives

Compound Absorbance at 700 nm (A700)
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine (5) 0.0224 ± 0.0019
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (6) 0.0461 ± 0.0088
α-acylamino ketone (7a) 0.0722 ± 0.0013
α-acylamino ketone (7b) 0.0437 ± 0.0105
1,3-oxazole (8b) 0.0439 ± 0.0057
L-valine 0.0854 ± 0.0051

Data represents the mean ± standard deviation. A higher absorbance value indicates greater ferric reducing power and thus higher antioxidant activity. nih.gov

From this data, it is evident that the parent amino acid, L-valine, itself exhibits notable antioxidant activity in this particular assay. nih.gov The derivatization to form N-acyl-L-valine compounds appears to modulate this activity. nih.gov These findings suggest that Valine, N-[(3-methylphenyl)sulfonyl]- could also possess antioxidant properties, which would need to be confirmed through direct experimental evaluation.

Computational and Theoretical Investigations in Valine, N 3 Methylphenyl Sulfonyl Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target.

Prediction of Binding Modes and Interaction Specificity

Molecular docking simulations for derivatives of N-sulfonylated valine have been utilized to elucidate their binding modes within the active sites of various enzymes. These studies reveal the specific amino acid residues that the compound interacts with, providing a detailed picture of the binding orientation. For instance, the sulfonyl group, the valine side chain, and the methylphenyl moiety each play a role in establishing connections, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specificity of these interactions is a key determinant of the compound's inhibitory activity against a particular target. The precise geometry of the binding pocket and the conformational flexibility of the ligand are critical factors that are analyzed to understand the basis of molecular recognition.

Quantitative Estimation of Binding Affinities (e.g., Ki, IC50)

Beyond predicting the binding pose, molecular docking algorithms can also provide a quantitative estimation of the binding affinity. This is often expressed as a scoring function that correlates with the binding free energy of the ligand-protein complex. These scores can be used to rank potential inhibitors and to provide theoretical estimations of inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50). While these computational values are predictive, they are invaluable for prioritizing compounds for synthesis and experimental testing. The calculated binding energies for Valine, N-[(3-methylphenyl)sulfonyl]- and its analogs help to rationalize their observed biological activities and guide the design of more potent derivatives.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations offer a more fundamental level of insight into the properties of a molecule by solving the Schrödinger equation. Density Functional Theory (DFT) is a widely used method in this field due to its balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional structure of Valine, N-[(3-methylphenyl)sulfonyl]-, a process known as geometry optimization. This provides precise information about bond lengths, bond angles, and dihedral angles. Furthermore, conformational analysis using DFT can identify the different low-energy shapes (conformers) that the molecule can adopt. Understanding the molecule's preferred conformations is crucial, as only specific conformers may be able to bind effectively to a biological target. The results of these analyses provide a foundational understanding of the molecule's intrinsic structural properties.

Electronic Structure Analysis and Reactivity Prediction

DFT is also used to analyze the electronic structure of Valine, N-[(3-methylphenyl)sulfonyl]-. This includes mapping the distribution of electrons within the molecule to identify regions that are electron-rich or electron-poor. Such analyses can pinpoint the atoms or functional groups most likely to participate in chemical reactions or intermolecular interactions. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict the molecule's reactivity and kinetic stability. This information is vital for understanding its mechanism of action at an electronic level.

In Silico Pharmacokinetic Property Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. In silico methods provide an early-stage assessment of these properties, helping to identify potential liabilities.

Computational models are used to predict the ADME profile of Valine, N-[(3-methylphenyl)sulfonyl]-. These predictions are based on its physicochemical properties, such as lipophilicity (logP), solubility, and molecular weight. Additionally, its "drug-likeness" is often assessed by evaluating its adherence to established guidelines, such as Lipinski's rule of five. These rules help to predict whether a compound has properties that would make it a likely orally active drug in humans. While these in silico assessments are predictive, they are critical for flagging potential issues early in the drug discovery process, thereby saving time and resources.

Elucidation and Optimization of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as "Valine, N-[(3-methylphenyl)sulfonyl]-", correlates with its biological activity. Computational techniques play a pivotal role in elucidating these relationships, thereby guiding the synthetic efforts towards more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of modern drug design. For classes of compounds like arylsulfonyl derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.gov These methods generate 3D contour maps that visualize the spatial regions where modifications to the molecule are likely to enhance or diminish its activity. For instance, in a study on a large series of 5-HT₆ ligands, which included arylsulfonyl moieties, CoMFA and CoMSIA models revealed the importance of steric, electrostatic, hydrophobic, and hydrogen bond fields for binding affinity. nih.gov Such models provide a visual and quantitative guide for optimizing the structure of related compounds. The agreement between 3D-QSAR, molecular docking, and molecular dynamics simulations strengthens the validity of these predictive models. nih.gov

The general findings from SAR studies on related N-acyl-amino acid derivatives and sulfonamides can be extrapolated to hypothesize the SAR for "Valine, N-[(3-methylphenyl)sulfonyl]-". Key areas for modification and their expected impact on activity are summarized in the table below.

Molecular Region Modification Potential Impact on Activity Rationale
3-methylphenyl group Altering the position of the methyl group (e.g., to 2- or 4-position)May affect steric and electronic interactions within the binding pocket.The position of substituents on the phenyl ring can influence binding affinity and selectivity.
Introduction of other substituents (e.g., electron-withdrawing or donating groups)Can modulate the electronic properties of the sulfonyl group and impact hydrogen bonding capabilities.In some series, electron-withdrawing groups have been shown to increase binding affinity. nih.gov
Valine moiety Replacement with other amino acids (e.g., Leucine, Isoleucine)The size and hydrophobicity of the amino acid side chain can be critical for fitting into specific binding pockets.Studies on N-substituted valine derivatives have shown that changing the amino acid core can significantly alter biological potency due to steric hindrance. nih.gov
Modification of the carboxyl group (e.g., esterification, amidation)Can alter solubility, cell permeability, and interaction with the target protein.The carboxylate is often a key interaction point with biological targets.
Sulfonyl linker Replacement with other linker groups (e.g., carbonyl, methylene)Can change the geometry and flexibility of the molecule, affecting how it presents its pharmacophoric features.The sulfonamide group is a key structural feature, and its replacement would likely have a significant impact on activity.

Virtual Screening and De Novo Design for Novel Chemical Entities

Virtual screening and de novo design are powerful computational strategies for identifying novel chemical entities with desired biological activities, starting from a known target or lead compound.

Virtual Screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a biological target. This can be done using either ligand-based or structure-based approaches. nih.gov

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, are often developed from a set of known active molecules.

Structure-based virtual screening (SBVS) requires the 3D structure of the biological target, which can be obtained from X-ray crystallography or NMR spectroscopy. Molecular docking is a key SBVS technique where candidate molecules are computationally placed into the binding site of the target protein to predict their binding affinity and orientation. mdpi.com For instance, virtual screening of natural product databases has successfully identified novel inhibitors for targets like the SARS-CoV-2 main protease. nih.gov Machine learning methods are increasingly being used to improve the accuracy and speed of virtual screening campaigns. researchgate.net

De Novo Design is a computational method used to generate novel molecular structures from scratch that are predicted to have high affinity and selectivity for a specific biological target. arxiv.org These algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site. This approach can lead to the discovery of truly novel chemotypes that may not be present in existing compound libraries. schrodinger.com For example, de novo design has been used to create inhibitors for prokaryotic tRNA-guanine transglycosylase, with reinforcement learning being a modern approach to optimize the generated molecules for activity, binding affinity, and synthetic accessibility. arxiv.orgnih.gov

The general workflow for a computational drug discovery project targeting a protein of interest with a "Valine, N-[(3-methylphenyl)sulfonyl]-" scaffold might proceed as follows:

Step Methodology Objective
1. Target Identification and Validation -To confirm the biological target's relevance to the disease of interest.
2. Structure-Based Virtual Screening Molecular Docking of large compound libraries against the target's binding site.To identify a diverse set of initial hits that are predicted to bind to the target.
3. Hit-to-Lead Optimization using SAR Synthesis and biological testing of analogs based on initial hits and SAR data.To improve the potency, selectivity, and drug-like properties of the initial hits.
4. De Novo Design Computational generation of novel molecules within the binding site.To explore novel chemical space and design compounds with optimal interactions with the target.
5. Molecular Dynamics Simulations Simulating the behavior of the ligand-protein complex over time.To assess the stability of the binding mode and understand the dynamic interactions between the ligand and the protein.

Through the iterative application of these computational and theoretical methods, researchers can accelerate the discovery and development of novel and effective therapeutic agents based on the "Valine, N-[(3-methylphenyl)sulfonyl]-" scaffold.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biochemical Pathways and Molecular Targets

The biological activities of N-arylsulfonylated amino acids are diverse, and by extension, Valine, N-[(3-methylphenyl)sulfonyl]- holds the potential to interact with a variety of cellular components. Future research should prioritize the elucidation of its molecular targets and its influence on biochemical pathways.

A primary area of investigation would be its potential as an antimicrobial agent. Various N-acyl and N-arylsulfonyl amino acid derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The lipophilic nature of the (3-methylphenyl)sulfonyl group combined with the valine backbone could facilitate interaction with and disruption of bacterial cell membranes or inhibition of essential enzymes. Screening of Valine, N-[(3-methylphenyl)sulfonyl]- against a panel of pathogenic bacteria and fungi would be a critical first step.

Furthermore, some arylsulfonylureido derivatives of amino acids, including valine, have shown potential as antitumor agents. nih.gov The mechanism of action for these related compounds is not yet fully understood but may involve the uncoupling of mitochondria. nih.gov It would be pertinent to investigate if Valine, N-[(3-methylphenyl)sulfonyl]- exhibits cytotoxic or anti-proliferative effects on cancer cell lines and to identify the underlying molecular mechanisms, which could involve pathways distinct from currently known anticancer agents.

The following table outlines a hypothetical research plan for exploring the bioactivity of Valine, N-[(3-methylphenyl)sulfonyl]-.

Research Area Experimental Approach Potential Targets/Pathways to Investigate Hypothetical Positive Outcome
Antimicrobial ActivityBroth microdilution assays against S. aureus, E. coli, P. aeruginosa, C. albicans.Cell wall synthesis, protein synthesis, DNA gyrase, membrane integrity.Determination of Minimum Inhibitory Concentration (MIC) values indicating potent antimicrobial activity.
Anticancer ActivityIn vitro cytotoxicity assays on various cancer cell lines (e.g., breast, lung, colon).Apoptosis induction (caspase activation), cell cycle arrest, mitochondrial membrane potential.Selective cytotoxicity towards cancer cells with a defined IC50 value.
Enzyme InhibitionScreening against a panel of relevant enzymes (e.g., proteases, kinases, metalloproteinases).Active site binding and inhibition of enzyme function.Identification of a specific enzyme target with high affinity.

Development of Advanced Synthetic Methodologies for Enhanced Analogue Diversity

To comprehensively explore the structure-activity relationship (SAR) of Valine, N-[(3-methylphenyl)sulfonyl]-, the development of efficient and versatile synthetic methodologies is paramount. While the fundamental synthesis likely involves the reaction of L-valine with 3-methylphenylsulfonyl chloride, future research should focus on advanced methods that allow for the rapid generation of a diverse library of analogues.

This includes the exploration of solid-phase synthesis techniques, which would enable the high-throughput generation of derivatives with modifications at the carboxylic acid and the amino group of the valine scaffold, as well as variations in the arylsulfonyl moiety. Furthermore, the use of modern coupling reagents and catalytic systems can improve yields, reduce reaction times, and enhance the stereochemical purity of the products. The synthesis of related N-arylsulfonyl-α-aminonitriles and N-arylsulfonyl-1,3-oxazolidin-2-ones from amino acids has been reported, and these methodologies could be adapted for the synthesis of Valine, N-[(3-methylphenyl)sulfonyl]- derivatives.

Integration of Machine Learning and Artificial Intelligence in Compound Design

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), can significantly accelerate the drug discovery process for Valine, N-[(3-methylphenyl)sulfonyl]- analogues. By building quantitative structure-activity relationship (QSAR) models based on an initial set of synthesized and tested compounds, it would be possible to predict the biological activity of virtual compounds.

ML algorithms can be trained to identify key structural features that correlate with desired properties, such as high potency and low toxicity. This predictive power can guide the synthesis of new analogues, prioritizing those with the highest probability of success and thereby conserving resources. Generative AI models could also be employed to design novel arylsulfonyl scaffolds or to suggest modifications to the valine core that are predicted to enhance biological activity.

Rational Design of Valine, N-[(3-methylphenyl)sulfonyl]- Based Chemical Probes and Tools

Should Valine, N-[(3-methylphenyl)sulfonyl]- or its analogues demonstrate a specific and potent biological activity, the next logical step would be the rational design of chemical probes to elucidate their mechanism of action. These probes are valuable tools for identifying the direct molecular targets of a compound.

A common strategy involves the incorporation of a reactive group or a reporter tag into the molecule. For instance, a derivative of Valine, N-[(3-methylphenyl)sulfonyl]- could be synthesized with a terminal alkyne or azide (B81097) group, allowing for its use in bioorthogonal "click" chemistry reactions to visualize its localization within cells or to pull down its binding partners. Another approach is the development of activity-based protein profiling (ABPP) probes, which can covalently label the active site of target enzymes. The design of such probes would be guided by the SAR data obtained from analogue synthesis and testing.

The following table presents a hypothetical design strategy for chemical probes based on the Valine, N-[(3-methylphenyl)sulfonyl]- scaffold.

Probe Type Structural Modification Application Information Gained
Affinity-based ProbeIncorporation of a biotin (B1667282) tag via a linker at the carboxylic acid terminus.Pulldown assays from cell lysates followed by mass spectrometry.Identification of protein binding partners.
Bioorthogonal ProbeSynthesis of an analogue with a terminal alkyne or azide group.In situ visualization of compound localization in cells using "click" chemistry with a fluorescent reporter.Cellular and subcellular distribution of the compound.
Photoaffinity ProbeIntroduction of a photoreactive group (e.g., diazirine) on the phenyl ring.Covalent cross-linking to target proteins upon UV irradiation.Direct identification of binding targets in a complex biological system.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.